molecular formula C5H8O3 B14297867 2-Methyl-1,3-dioxolane-4-carbaldehyde CAS No. 112397-23-6

2-Methyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B14297867
CAS No.: 112397-23-6
M. Wt: 116.11 g/mol
InChI Key: MGJRCILWZGKOON-UHFFFAOYSA-N
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Description

Dioxolane-4-carbaldehyde and its derivatives are powerful synthons in asymmetric synthesis, effectively functioning as "chiral aldehyde" equivalents. nih.govscispace.com Their structure, which incorporates a chiral center adjacent to a reactive aldehyde group, while also protecting a diol functionality, makes them versatile intermediates for building complex molecular architectures with high stereochemical control.

The utility of chiral 1,3-dioxolane (B20135) derivatives in asymmetric synthesis has been recognized for decades. Seminal work, dating back nearly 40 years, established the foundation for using related chiral 1,3-dioxolan-4-ones, which are readily formed from enantiomerically pure α-hydroxy acids like lactic and mandelic acid. mdpi.com These early studies demonstrated that the dioxolanone ring system could effectively control the stereochemistry of reactions at an adjacent carbon. For instance, the alkylation of enolates derived from these dioxolanones proceeds with high diastereoselectivity, allowing for the creation of new stereogenic centers with predictable configurations. mdpi.com This pioneering work showcased the potential of the dioxolane framework as a chiral auxiliary, a concept that has since been expanded and refined, leading to the development of a wide array of chiral dioxolane-based building blocks for complex syntheses. st-andrews.ac.uk The stereoselective opening of chiral dioxolane acetals, a subject of detailed mechanistic studies, further cemented their role as reliable and predictable stereodirecting groups. acs.orgacs.org

2-Methyl-1,3-dioxolane-4-carbaldehyde and its analogues, particularly the well-studied 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, are highly valued as key chiral building blocks. guidechem.comresearchgate.net Their importance stems from their ability to introduce a specific stereocenter into a molecule, which can then guide the stereochemistry of subsequent transformations. These compounds are essentially chiral glyceraldehyde surrogates, with the dioxolane ring serving as a protecting group for a 1,2-diol.

These chiral aldehydes are critical intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. nih.govguidechem.com A prominent example is the use of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde as a key synthetic intermediate for the anti-tumor drug gemcitabine. guidechem.com The accessibility of these building blocks, often from the "chiral pool" of readily available natural products, enhances their utility in both academic research and industrial-scale synthesis. nih.gov

Table 1: Physicochemical Properties of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

PropertyValueReference
CAS Number15186-48-8 sigmaaldrich.com
Molecular FormulaC₆H₁₀O₃ sigmaaldrich.com
Molecular Weight130.14 g/mol sigmaaldrich.com
Density1.045 g/mL at 25 °C sigmaaldrich.com
Boiling Point139 °C sigmaaldrich.com
Refractive Indexn20/D 1.454 sigmaaldrich.com
Optical Activity[α]22/D +53.8°, c = 2 in chloroform sigmaaldrich.com

The synthetic utility of dioxolane-4-carbaldehyde systems is defined by the reactivity of the aldehyde functional group, which can be transformed into a wide variety of other functionalities. The presence of the adjacent chiral dioxolane ring often imparts a high degree of stereocontrol in these reactions. This allows for the predictable creation of new chiral centers, making these compounds powerful tools for the construction of enantiomerically pure products. researchgate.net

The aldehyde group can participate in numerous carbon-carbon bond-forming reactions. For example, it can be converted to an olefin via the Wittig reaction or Julia olefination. guidechem.comresearchgate.net It also readily undergoes aldol-type condensations and Henry (nitroaldol) reactions to form new C-C bonds with concomitant creation of a new stereocenter. sigmaaldrich.com Furthermore, the aldehyde can be reduced by agents to form the corresponding alcohol, providing another avenue for molecular elaboration. guidechem.com The versatility of this chiral building block is demonstrated by its application in diverse and powerful organic reactions, highlighting its broad scope and potential in asymmetric synthesis. researchgate.net

Table 2: Key Organic Transformations of Dioxolane-4-Carbaldehyde Systems

Reaction TypeDescriptionReference
Wittig ReactionConverts the aldehyde to an alkene, extending the carbon chain. guidechem.com
Julia OlefinationAn alternative method to form alkenes, often with high stereoselectivity. researchgate.net
Henry CondensationReaction with a nitroalkane to form a β-nitro alcohol. sigmaaldrich.com
Aldol-Type CondensationForms a β-hydroxy carbonyl compound, creating a new C-C bond and stereocenter. sigmaaldrich.com
ReductionConversion of the aldehyde to a primary alcohol. guidechem.com
Diels-Alder ReactionUsed as a dienophile or in the synthesis of precursors for Diels-Alder reactions. researchgate.net
Hosomi-Sakurai ReactionAllylation of the aldehyde using an allyl silane (B1218182). sigmaaldrich.com
Synthesis of AziridinesServes as a precursor for the synthesis of highly functionalized chiral aziridines. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dioxolane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4-7-3-5(2-6)8-4/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRCILWZGKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579564
Record name 2-Methyl-1,3-dioxolane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112397-23-6
Record name 2-Methyl-1,3-dioxolane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of 2 Methyl 1,3 Dioxolane 4 Carbaldehyde As a Chiral Synthon in Complex Molecule Synthesis

Total Synthesis of Natural Products

The strategic use of 2-Methyl-1,3-dioxolane-4-carbaldehyde as a chiral precursor has been instrumental in the total synthesis of numerous natural products. Its ability to introduce specific stereocenters early in a synthetic sequence is a key advantage in constructing complex molecular architectures.

This compound is a valuable precursor for the synthesis of various lactones and fused heterocyclic systems. The aldehyde group can be readily transformed into a variety of functional groups, enabling the construction of these cyclic structures.

γ-Lactones: The synthesis of γ-lactones can be achieved through various transformations of this compound. For instance, a Reformatskii reaction with ethyl bromodifluoroacetate, followed by hydrolysis and cyclization, can yield a γ-lactone intermediate. researchgate.net This approach is particularly useful in the synthesis of fluorinated carbohydrate analogs. researchgate.net

Fused Heterocycles: The construction of fused heterocyclic systems often involves the initial elaboration of the aldehyde group, followed by cyclization reactions. For example, the synthesis of furocarbazolones can be envisioned through a multi-step sequence starting with the reaction of the aldehyde with a suitable nucleophile, followed by intramolecular cyclization reactions to form the fused ring system. The synthesis of various nitrogen-based fused heterocycles, such as pyrazolo[1,5-a] guidechem.comresearchgate.netdiazepin-4-ones, often involves the ring-opening of an oxirane intermediate derived from a chiral aldehyde, followed by cyclization with an amine. nih.gov

Tetrahydrofurans: The dioxolane moiety in this compound can be a precursor to the tetrahydrofuran (B95107) ring. After appropriate functionalization of the aldehyde group, the dioxolane can be deprotected and the resulting diol can be cyclized to form the tetrahydrofuran ring. This strategy is employed in the synthesis of various natural products containing the tetrahydrofuran motif.

Spiroketals: The synthesis of spiroketals can be approached by utilizing the latent diol functionality within the dioxolane ring. Following elaboration of the aldehyde, deprotection of the acetal (B89532) and subsequent cyclization with another keto-functionality within the molecule can lead to the formation of the characteristic spiroketal structure.

Target Molecule ClassSynthetic Strategy from this compoundKey Reactions
γ-LactonesReformatskii reaction followed by hydrolysis and cyclizationReformatskii reaction, Hydrolysis, Lactonization
Fused HeterocyclesMulti-step sequence involving nucleophilic addition and cyclizationNucleophilic addition, Intramolecular cyclization
TetrahydrofuransFunctionalization, deprotection of dioxolane, and cyclizationVarious, Acetal deprotection, Cyclization
SpiroketalsElaboration, deprotection, and intramolecular ketalizationVarious, Acetal deprotection, Ketalization

This compound is a key starting material for the synthesis of a variety of carbohydrate and nucleoside analogues, many of which exhibit significant biological activity. tubitak.gov.trsigmaaldrich.com The inherent chirality of the synthon allows for the stereocontrolled synthesis of these complex molecules.

Sugars and Amino Sugars: The aldehyde can serve as a template to construct the carbon backbone of various sugars and amino sugars. Aldol-type condensations and other carbon-carbon bond-forming reactions can be used to extend the carbon chain, and subsequent functional group manipulations and cyclization can lead to the desired sugar analogues. acs.org

2-deoxy-2,2-difluoro-β-L-ribofuranosyl derivatives: A notable application of a related chiral synthon, (R)-2,3-O-Isopropylideneglyceraldehyde, is in the stereocontrolled synthesis of 2-deoxy-2,2-difluoro-D-ribose, a key component of the anticancer drug Gemcitabine. researchgate.net The synthesis involves a Reformatskii reaction with ethyl bromodifluoroacetate to introduce the difluoromethyl group, followed by a series of transformations including hydrolysis, lactonization, reduction, and functionalization to yield the desired difluorinated ribofuranosyl unit. researchgate.net This methodology can be adapted for the synthesis of the corresponding L-ribofuranosyl derivatives from L-glyceraldehyde-derived synthons.

The "chiral pool" approach, which utilizes readily available chiral molecules as starting materials, is a powerful strategy in asymmetric synthesis. This compound is a valuable member of the chiral pool.

Asperlin: The synthesis of Asperlin, an antibiotic with antifungal properties, has been accomplished using a chiral pool approach. A key intermediate for the synthesis of Asperlin can be derived from a protected glyceraldehyde, highlighting the utility of such synthons in constructing the core of biologically active small molecules.

While specific synthetic routes to Jiangrine C and D employing this compound are not readily found, the structural features of these molecules suggest that a chiral synthon of this type could be effectively utilized to establish the required stereocenters.

Precursors for Pharmaceutical and Agrochemical Intermediates

The versatility of this compound extends to its use as a precursor for key intermediates in the pharmaceutical and agrochemical industries. guidechem.comresearchgate.net Its ability to introduce chirality early in a synthetic route is highly advantageous for the efficient production of enantiomerically pure active ingredients.

The development of antiviral drugs has been a major focus of medicinal chemistry, and nucleoside analogues are a prominent class of antiviral agents. tubitak.gov.trnih.govnyu.edu this compound and related chiral aldehydes are crucial for the synthesis of the modified sugar moieties that are characteristic of many antiviral nucleosides. researchgate.netnih.gov

The synthesis of antiviral nucleosides often involves the coupling of a modified sugar unit with a nucleobase. mdpi.com The chiral aldehyde is elaborated to form the desired sugar analogue, which is then activated for the glycosylation reaction. For example, the synthesis of 2'-deoxy-2',2'-difluorocytidine (Gemcitabine), a potent anticancer agent, relies on a stereospecific synthesis starting from a protected glyceraldehyde. researchgate.net The principles of this synthesis are applicable to the creation of a wide range of antiviral nucleoside analogues where modifications to the sugar ring are critical for biological activity.

Pharmaceutical IntermediateSynthetic Application of Chiral AldehydeTherapeutic Area
2-deoxy-2,2-difluoro-ribofuranosyl unitKey precursor for Gemcitabine synthesisAnticancer
Modified sugar moietiesBuilding blocks for various antiviral nucleoside analoguesAntiviral

Development of Chiral Auxiliaries and Ligands (e.g., TADDOL Derivatives)

The inherent chirality of molecules derived from the chiral pool, such as this compound, makes them valuable starting materials for the synthesis of chiral auxiliaries and ligands. researchgate.net Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they can be removed and often recycled. wikipedia.orgsigmaaldrich.com One of the most prominent classes of chiral auxiliaries derived from a similar structural motif are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). ethz.chresearchgate.netnih.gov

TADDOLs are exceptionally versatile chiral auxiliaries used in a wide array of enantioselective reactions. ethz.chnih.gov Their synthesis typically begins with tartrate esters, which are first converted into a 1,3-dioxolane (B20135) ring by reaction with an aldehyde or ketone. ethz.chorgsyn.org This core structure is analogous to the 2-methyl-1,3-dioxolane (B1212220) backbone of the title compound. The subsequent and key step in TADDOL synthesis involves the reaction of the tartrate ester-derived dioxolane with an excess of an aryl Grignard reagent, which transforms the two ester groups into two diarylhydroxymethyl groups. ethz.chnih.gov This creates the characteristic C₂-symmetric structure of TADDOLs, where the two bulky aryl groups create a well-defined chiral environment. researchgate.net

The resulting TADDOLs and their derivatives can coordinate with various metals (e.g., Titanium, Lithium, Zinc) to form chiral Lewis acid catalysts. researchgate.netnih.gov These catalysts are effective in promoting a variety of stereoselective transformations, including:

Nucleophilic additions to aldehydes and ketones

Diels-Alder reactions

Michael additions

Enantioselective reductions orgsyn.org

The effectiveness of TADDOLs stems from the rigid, propeller-like chiral environment created by the four aryl groups held in a specific orientation by the dioxolane backbone. ethz.chnih.gov This structure effectively shields one face of the coordinated substrate, forcing the incoming reagent to attack from the less hindered face, thus leading to high levels of enantioselectivity.

StepReactantsProductPurpose
1Diethyl tartrate, Acetone (B3395972)/Aldehyde2,2-Disubstituted-1,3-dioxolane-4,5-dicarboxylateFormation of the core chiral dioxolane ring
2Dioxolane intermediate, Aryl Grignard Reagent (e.g., Phenylmagnesium bromide)TADDOLIntroduction of bulky aryl groups to create the chiral environment

Role in Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis. wikipedia.org They are used to temporarily mask a reactive functional group to prevent it from reacting under specific conditions while transformations are carried out elsewhere in the molecule. wikipedia.orguchicago.edu The 1,3-dioxolane functional group is a classic and widely used protecting group for carbonyl compounds. organic-chemistry.org

The 1,3-dioxolane group is a cyclic acetal, which serves as an effective protecting group for aldehydes and ketones. slideshare.net The protection reaction involves treating the carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. organic-chemistry.org This reaction is reversible, and water is typically removed to drive the equilibrium towards the formation of the acetal. organic-chemistry.org

Once formed, the cyclic acetal is stable to a wide range of reaction conditions under which an unprotected carbonyl group would react. This includes:

Basic and nucleophilic reagents (e.g., Grignard reagents, organolithiums)

Hydride reducing agents (e.g., lithium aluminum hydride, sodium borohydride) wikipedia.org

Mild oxidizing agents organic-chemistry.org

This stability allows chemists to perform various transformations on other parts of a complex molecule without affecting the protected carbonyl group. wikipedia.org The deprotection, or removal, of the 1,3-dioxolane group is typically achieved by hydrolysis using aqueous acid, which regenerates the original carbonyl compound and the diol. wikipedia.orgorganic-chemistry.org

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to protect several of them. Orthogonal protection is a strategy that allows for the selective deprotection of one protecting group in the presence of others. wikipedia.org This is achieved by choosing protecting groups that are removed under different, non-interfering reaction conditions. uchicago.edu

The 1,3-dioxolane group, being an acetal, is cleaved under acidic conditions. wikipedia.org This makes it orthogonal to many other common protecting groups. For instance, a molecule might contain a carbonyl group protected as a 1,3-dioxolane and a hydroxyl group protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. The dioxolane can be selectively removed with aqueous acid, leaving the silyl or benzyl ethers intact. Conversely, the silyl ether can be removed with a fluoride (B91410) source (like TBAF) and the benzyl ether by hydrogenolysis, without affecting the acid-stable dioxolane. This selective removal is crucial for the stepwise construction of complex molecular architectures.

Protecting GroupFunctional Group ProtectedDeprotection ConditionsStability
1,3-Dioxolane (Acetal)Aldehyde, KetoneAqueous Acid (e.g., HCl, H₂SO₄)Stable to base, nucleophiles, hydrides, hydrogenolysis
Benzyl (Bn) EtherAlcohol, PhenolHydrogenolysis (H₂, Pd/C)Stable to acid, base, mild oxidation/reduction
tert-Butyldimethylsilyl (TBDMS) EtherAlcoholFluoride ion (e.g., TBAF) or AcidStable to base, hydrogenolysis
Fluorenylmethyloxycarbonyl (Fmoc)AmineBase (e.g., Piperidine)Stable to acid, hydrogenolysis

Analytical and Computational Methodologies for Dioxolane 4 Carbaldehyde Research

Advanced Spectroscopic Techniques for Structural and Stereochemical Elucida

Spectroscopic methods form the cornerstone of molecular characterization. For a molecule like 2-Methyl-1,3-dioxolane-4-carbaldehyde, with multiple stereocenters, techniques that provide detailed insight into three-dimensional structure are indispensable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. It provides information on the chemical environment of each atom, their connectivity, and spatial relationships. However, it is important to note that specific, detailed experimental NMR data for this compound is not extensively reported in readily accessible scientific literature. The following sections describe the principles of how NMR would be applied to this molecule.

¹H and ¹³C NMR Chemical Shift Assignments

¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the molecular structure. Each unique proton and carbon atom in the molecule generates a distinct signal (or resonance) whose position, the chemical shift (δ), is indicative of its electronic environment.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the acetal (B89532) proton (H2), the methyl protons (-CH₃ at C2), and the protons on the dioxolane ring (H4, H5a, H5b). The aldehyde proton would appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The acetal proton (H2) would resonate at a characteristic chemical shift for acetals (typically δ 4.5-5.5 ppm). The methyl group protons would appear as a doublet upfield. The protons on the C4 and C5 positions of the ring would have complex splitting patterns due to their diastereotopic nature and coupling to each other and to H2 and H4.

¹³C NMR: The carbon spectrum would display separate resonances for each of the five carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal (typically δ 190-205 ppm). The acetal carbon (C2) would also be significantly downfield (typically δ 95-110 ppm). The carbons of the dioxolane ring (C4 and C5) and the methyl carbon would appear at higher field strengths.

Expected ¹³C NMR Chemical Shift Regions for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Aldehyde (CHO)190 - 205
Acetal (C2)95 - 110
Ring Carbon (C4)70 - 85
Ring Carbon (C5)65 - 80
Methyl (CH₃)15 - 25
Coupling Constant Analysis for Diastereomeric and Enantiomeric Purity

Scalar (or J-coupling) between adjacent non-equivalent protons provides crucial information about the relative stereochemistry of the substituents on the dioxolane ring. The magnitude of the coupling constant (³J) between H4 and H5 protons, and between H2 and H4, is dependent on the dihedral angle between these protons.

For the 1,3-dioxolane (B20135) ring, the cis and trans diastereomers will exhibit different sets of coupling constants. Generally, the coupling constant between protons in a cis relationship (on the same side of the ring) is larger than that for protons in a trans relationship (on opposite sides). By carefully analyzing the coupling patterns and magnitudes in the high-resolution ¹H NMR spectrum, the predominant diastereomer (cis or trans) can be identified. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the protons of enantiomers, allowing for the determination of enantiomeric purity.

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity pathway, for example, showing a correlation between the aldehyde proton and H4, between H4 and the H5 protons, and between the acetal proton H2 and its methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached, and often more easily assigned, proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY can be particularly useful in confirming the relative stereochemistry (cis/trans) by observing through-space correlations between substituents on the dioxolane ring. For example, in the cis isomer, a NOE would be expected between the methyl group at C2 and the aldehyde group at C4.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including the absolute configuration of all stereocenters. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would allow for the precise measurement of all bond lengths, bond angles, and dihedral angles. Crucially, through the use of anomalous dispersion, the absolute stereochemistry (R or S configuration) at each chiral center (C2 and C4) can be determined without ambiguity. However, a prerequisite for this analysis is the ability to grow high-quality single crystals of the compound, which can be a significant challenge, particularly for low-melting solids or oils. There are currently no publicly available crystal structures for this compound in crystallographic databases.

Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it also serves as a highly sensitive method for separation and identification.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (116.12 g/mol ). The high-resolution mass spectrum would allow for the determination of the exact mass, which in turn confirms the elemental composition (C₅H₈O₃).

The fragmentation pattern is highly characteristic of the molecule's structure. For acetals, common fragmentation pathways include the loss of substituents adjacent to the ring oxygen atoms. Expected fragmentation patterns for this compound would involve:

Loss of a methyl radical (•CH₃) from the molecular ion to give a stable oxonium ion at m/z 101.

Loss of the aldehyde group (•CHO) to yield a fragment at m/z 87.

Cleavage of the dioxolane ring itself can lead to a variety of smaller, characteristic fragment ions.

Analysis of these fragments helps to piece together the molecular structure, corroborating findings from NMR spectroscopy.

Chiral Chromatography (e.g., HPLC, GLC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral compounds is a critical task in synthetic and pharmaceutical chemistry. nih.govnih.gov Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), stands as a primary technique for separating enantiomers and quantifying their relative amounts, known as the enantiomeric excess (ee). nih.govsigmaaldrich.com Enantiomers, despite having identical physical properties in an achiral environment, interact differently with other chiral molecules. sigmaaldrich.com Chiral chromatography leverages this by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation. sigmaaldrich.comsigmaaldrich.com

While specific chromatographic applications for this compound are not extensively detailed in the reviewed literature, methods developed for structurally similar compounds provide a clear blueprint for its analysis. For instance, a robust method for the enantiomeric separation of the related compound 4-chloromethyl-2,2-dimethyl-1,3-dioxolane has been established using chiral capillary gas chromatography. nih.gov This method successfully separates the (R)- and (S)-enantiomers, allowing for their accurate quantification. nih.gov The optimal conditions for this separation were achieved using a specific cyclodextrin-derivative-based column, highlighting the importance of the stationary phase in achieving resolution. nih.gov

Key aspects of this methodology include:

Stationary Phase Selection: The choice of CSP is paramount. Cyclodextrin-based columns, such as the Rt-bDEXse used for 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, are common due to their ability to form inclusion complexes that differ in stability between enantiomers. nih.govsigmaaldrich.com

Method Optimization: Parameters such as temperature program, carrier gas flow rate, and solvent are optimized to achieve baseline separation (resolution > 1.5) in a minimal amount of time. nih.gov

Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy (through recovery studies) to ensure it is reliable and reproducible. nih.gov

The enantiomeric excess is typically calculated from the chromatographic data using the areas of the peaks corresponding to each enantiomer. sigmaaldrich.com

Table 1: Example of Optimized GC Conditions for Enantiomeric Separation of a Dioxolane Derivative nih.gov Based on the analysis of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane

ParameterCondition
Column Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin)
Detector Hydrogen Flame Ionization Detector (FID)
Carrier Gas Nitrogen or Helium
Linear Velocity 70 cm/s
Initial Temperature 70 °C (hold for 1 min)
Temperature Ramp 2.0 °C/min to 150 °C
Solvent Methanol
Analysis Time < 10 min
Resolution (R) > 1.5

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool in organic chemistry, offering profound insights into molecular structures, properties, and reaction mechanisms that complement experimental findings. rsc.org For a molecule like this compound, computational modeling can elucidate its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and, crucially, transition states. mdpi.compku.edu.cn By mapping the energy profile of a reaction pathway, DFT can help determine its feasibility and kinetics. mdpi.com

For aldehydes like this compound, DFT can be used to study a variety of reactions, such as aldol (B89426) condensations, Wittig reactions, and cycloadditions. digitellinc.comnih.gov DFT calculations can:

Identify the structures of transition states. researchgate.net

Calculate activation energies, which are related to the reaction rate. pku.edu.cn

Determine the thermodynamics of a reaction (i.e., whether it is exothermic or endothermic).

Distinguish between different possible mechanisms, such as concerted versus stepwise pathways. mdpi.com

For example, in studies of aldol reactions, DFT has been used to analyze the transition states to understand how organocatalysts, such as proline, control the stereochemical outcome. nih.gov

A molecule can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved through geometry optimization or energy minimization calculations, where the algorithm seeks the lowest energy structure on the potential energy surface. researchgate.net

For this compound, conformational analysis is important because the spatial arrangement of the aldehyde group relative to the dioxolane ring can significantly influence its reactivity and how it interacts with other molecules or catalysts. The five-membered dioxolane ring itself can adopt different conformations, such as an envelope or twist form. researchgate.net Understanding the preferred conformation is the first step in building accurate models for reaction mechanisms and stereoselectivity.

A key strength of computational chemistry is its ability to predict the stereoselectivity of chemical reactions. rsc.org This is achieved by comparing the activation energies of the transition states that lead to different stereoisomeric products. nih.gov According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product.

For a chiral aldehyde undergoing a reaction that creates a new stereocenter, DFT calculations can model the four possible transition states (R,R; S,S; R,S; S,R). By comparing the calculated free energies of these transition states, a prediction of the diastereomeric and/or enantiomeric excess can be made. nih.gov This predictive power is invaluable for designing new catalysts and synthetic routes that favor the formation of a desired stereoisomer. rsc.org For instance, computational studies on Wittig reactions have successfully explained how solvent choice influences the Z/E selectivity by altering the relative energies of the competing transition states. digitellinc.com

While DFT calculations typically model molecules in a static, gas-phase environment (or with implicit solvent models), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, often including explicit solvent molecules. digitellinc.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

In the context of this compound reactivity, MD can offer insights into:

Solvent Effects: MD simulations can explicitly model the interactions between the reactant and solvent molecules, showing how the solvent shell organizes and influences the reaction pathway and transition state stability. digitellinc.com

Conformational Dynamics: They can explore the conformational landscape of the reactant and any flexible catalysts, revealing which conformations are accessible and most populated under reaction conditions.

Reactant Binding: In catalyzed reactions, MD can simulate the process of the aldehyde binding to the catalyst's active site, providing insights into the key interactions that precede the chemical transformation.

Combining DFT with Ab Initio Molecular Dynamics (AIMD) is a particularly powerful approach, as it allows for the study of dynamic effects on electronic structure and reactivity with high accuracy. digitellinc.com

Future Prospects and Research Frontiers

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of chiral dioxolanes, including 2-Methyl-1,3-dioxolane-4-carbaldehyde and its derivatives, is critically dependent on the catalysts employed. Future advancements will focus on creating catalytic systems that offer superior efficiency and stereoselectivity. While various effective chiral auxiliaries, reagents, and catalysts have been developed for asymmetric reactions like the aldol (B89426) reaction, there is still room for improvement. acs.org The development of novel heteropolymetallic asymmetric catalysts, for instance, has shown promise in achieving both diastereoselective and enantioselective aldol reactions. acs.org

A significant frontier is the design of catalysts that can operate under milder conditions, reduce waste, and be easily recycled. Research into Rh(II)-catalyzed asymmetric three-component cascade reactions represents a move in this direction, enabling the modular assembly of chiral 1,3-dioxoles with high enantioselectivity. rsc.orgrsc.org Future work will likely involve screening and optimizing chiral ligands for such catalysts to fine-tune their reactivity and selectivity for specific substrates like protected glyceraldehydes. The goal is to develop systems that not only provide high yields and enantiomeric excess but also contribute to more sustainable synthetic processes.

Exploration of Novel Synthetic Applications Beyond Current Scope

While this compound is already a staple in asymmetric synthesis, its full potential is yet to be realized. Future research will undoubtedly uncover new synthetic applications for this versatile building block. The development of innovative multicomponent reactions, for example, opens up avenues for creating complex molecular architectures from simple, readily available starting materials in a single step. rsc.org A Rh(II)-catalyzed three-component cascade reaction has been shown to produce chiral 1,3-dioxoles, highlighting the potential for creating novel scaffolds for biologically relevant molecules and even poly-1,3-dioxole macromolecules. rsc.org

The exploration of its use in synthesizing highly substituted five-membered rings, which are challenging to construct using established methods, is another promising area. rsc.org Furthermore, its role as a precursor can be expanded to target a wider range of natural products and pharmaceutical ingredients. As our understanding of reaction mechanisms deepens, chemists will be able to program new bond-forming sequences, propelling the discovery of novel chemical transformations and extending the utility of this chiral aldehyde. rsc.org

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and the chemistry of chiral dioxolanes will be no exception. These data-driven techniques can predict reaction outcomes, suggest optimal reaction conditions, and even design novel catalysts and synthetic routes. nih.gov ML models are being developed to quantitatively predict the enantioselectivity of stereoselective reactions, moving beyond the traditional trial-and-error approach. bohrium.com

For a compound like this compound, ML algorithms can be trained on existing reaction data to predict how it will behave with different reagents and catalysts. This predictive power can accelerate the discovery of new reactions and optimize existing ones. scite.ai Deep learning models, including chemical language models, are being used to predict the enantiomeric excess (%ee) of asymmetric reactions with high reliability. rsc.orgresearchgate.net Furthermore, generative AI models can propose novel chiral ligands for catalysts, which can then be validated experimentally, speeding up the development of more efficient and selective synthetic methods. rsc.orgresearchgate.net While the importance of domain experts remains crucial, AI and ML offer powerful tools to navigate the complexities of asymmetric synthesis. nih.govrsc.orgresearchgate.net

Table 1: Applications of AI/ML in Chiral Synthesis

Application Area Specific Task Potential Impact
Reaction Prediction Predicting enantioselectivity (%ee) Reduced number of trial-and-error experiments. bohrium.com
Catalyst Design Generating novel chiral ligands Accelerated discovery of more efficient catalysts. rsc.org
Synthesis Planning Devising retrosynthetic pathways More efficient and novel routes to target molecules. nih.gov

| Condition Optimization | Recommending optimal solvents, reagents | Improved reaction yields and selectivity. nih.gov |

Sustainable and Scalable Manufacturing Processes for Chiral Dioxolane-Carbaldehydes

The principles of green chemistry are increasingly influencing the manufacturing of fine chemicals. Future research on this compound and related compounds will prioritize the development of sustainable and scalable production methods. This involves moving away from petroleum-based precursors and lengthy, inefficient chemical routes that generate significant waste. openaccessgovernment.orghims-biocat.eu

Discovery of New Reactivity Patterns and Chemical Transformations

Fundamental research into the reactivity of this compound continues to be a vital frontier. The unique electronic and steric properties conferred by the dioxolane ring can lead to unexpected reactivity patterns. Future studies will aim to uncover and harness these novel chemical behaviors. The outcome of reactions can be highly dependent on the protecting groups used, and systematic studies can help to establish clear structure-reactivity relationships. nih.gov

The development of cascade reactions, where multiple bond-forming events occur in a single operation, is a powerful strategy for building molecular complexity efficiently. rsc.org For instance, the programmed sequence of carbonyl ylide formation, cycloaddition, and Wittig olefination has been used to access chiral 1,3-dioxoles. rsc.org Future work could explore other types of cascade reactions initiated by the aldehyde functionality of this compound. By probing its reactivity with a wider range of reagents and under unconventional conditions, chemists can expect to discover new transformations that will further expand the synthetic chemist's toolkit and enable the construction of previously inaccessible molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.